4,5-Dibromo-2-fluorobenzoic acid

説明

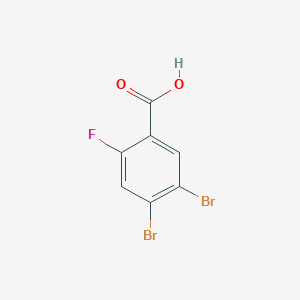

4,5-Dibromo-2-fluorobenzoic acid (CAS No. 289039-48-1) is a halogenated benzoic acid derivative with bromine atoms at positions 4 and 5 and a fluorine atom at position 2 on the aromatic ring. This compound is structurally distinguished by its substitution pattern, which influences its chemical reactivity, solubility, and applications in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

4,5-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYCLZJOUMEOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378809 | |

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-48-1 | |

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

-

Catalyst System : Co(OAc)₂·4H₂O (0.049 eq) with 2,2'-azobis(isobutyronitrile) (AIBN, 0.024 eq) in acetic acid.

-

Temperature/Pressure : 130°C under 1.2 MPa oxygen pressure.

-

Residence Time : 1.5 hours.

-

Workup : Basification with NaOH, extraction with methyl tert-butyl ether (MTBE), and acidification with HCl to precipitate the product.

Adapting this protocol to 4,5-dibromo-2-fluorotoluene would require analogous conditions, though the additional bromine substituent may necessitate longer reaction times or adjusted catalyst loading.

Regioselective Bromination of 2-Fluorobenzoic Acid

Introducing bromine at the 4- and 5-positions of 2-fluorobenzoic acid presents challenges due to competing directing effects. The carboxylic acid group (-COOH) is a meta director, while fluorine (-F) is an ortho/para director. However, bromination under controlled conditions can achieve the desired substitution pattern.

Bromination with Lewis Acids

Directed Ortho-Metalation (DoM)

-

Base : Lithium diisopropylamide (LDA) or s-BuLi.

-

Directing Group : Temporary installation of a directing group (e.g., oxazoline) at position 2.

-

Bromination : Sequential treatment with Br₂ or N-bromosuccinimide (NBS).

-

Yield : ~70–80% for dihalogenated products in analogous systems.

Multi-Step Synthesis from 2-Amino-4-bromo-5-fluorobenzoic Acid

A patent by CN111018740B outlines a pathway applicable to this compound through diazotization and halogen exchange:

Diazotization and Iodination

Bromine-Iodine Exchange

-

Reagents : CuBr in DMF or NMP.

-

Temperature : 80–100°C under nitrogen.

Ester Hydrolysis of Methyl 4,5-Dibromo-2-fluorobenzoate

Methyl 4,5-dibromo-2-fluorobenzoate (CAS 1214375-51-5) serves as a protected intermediate. Hydrolysis under acidic or basic conditions yields the free acid:

Basic Hydrolysis

Acidic Hydrolysis

-

Reagents : HCl (6M) in dioxane.

-

Temperature : 60°C for 24 hours.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Catalytic Oxidation | 4,5-Dibromo-2-fluorotoluene | Co(OAc)₂, O₂ | 85–90% | Moderate |

| Regioselective Bromination | 2-Fluorobenzoic acid | Br₂, FeBr₃ | 60–70% | High |

| Multi-Step Synthesis | 2-Amino-4-bromo-5-fluorobenzoic acid | NaNO₂, KI, CuBr | 75–80% | High |

| Ester Hydrolysis | Methyl 4,5-dibromo-2-fluorobenzoate | NaOH/HCl | >95% | Low |

Challenges and Optimization Strategies

-

Regioselectivity : Bromination at positions 4 and 5 is hindered by competing directing effects. Using bulky directing groups (e.g., tert-butyloxazoline) improves selectivity.

-

Oxidation Side Reactions : Over-oxidation to quinones or decarboxylation can occur at >130°C. Lower temperatures (100–110°C) mitigate this.

-

Purification : Chromatography or recrystallization from ethanol/water (1:3) enhances purity .

化学反応の分析

Types of Reactions

4,5-Dibromo-2-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

Oxidation Reactions: The carboxylic acid group can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce corresponding alcohols or aldehydes .

科学的研究の応用

4,5-Dibromo-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4,5-Dibromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding properties .

類似化合物との比較

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to 4,5-dibromo-2-fluorobenzoic acid, as indicated by computational similarity scores (ranging from 0.94 to 0.98) :

| CAS No. | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 289039-48-1 | This compound | Br(4,5), F(2) | 0.95 |

| 28314-82-1 | 4-Bromo-2,5-difluorobenzoic acid | Br(4), F(2,5) | 0.94 |

| 515135-65-6 | 5-Bromo-2-fluoro-4-methylbenzoic acid | Br(5), F(2), CH₃(4) | 0.97 |

| 146328-85-0 | Not specified* | Likely Br/F variations | 0.97 |

Key Observations :

Key Data Table: Comparative Properties

生物活性

4,5-Dibromo-2-fluorobenzoic acid (DBFBA), with the chemical formula CHBrF O and CAS number 289039-48-1, is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that incorporates both bromine and fluorine atoms, which can significantly influence its pharmacological properties.

- Molecular Weight : 297.9 g/mol

- Melting Point : Data on melting point is limited but typically falls within the range of similar compounds.

- Solubility : Solubility characteristics are essential for understanding its bioavailability and pharmacokinetics.

Biological Activity

The biological activity of DBFBA has been explored in various contexts, particularly focusing on its role as a potential therapeutic agent. The following sections summarize key findings from recent studies.

Anticancer Potential

DBFBA has been investigated as a potential inhibitor of the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) therapies. Research indicates that compounds with similar structural motifs can exhibit selective inhibition against mutant forms of EGFR, which are prevalent in resistant cancer cases. For instance, modifications to fluorinated benzoic acids have demonstrated promising results in inhibiting mutant-selective cellular efficacy .

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine atoms in the DBFBA structure can significantly affect its interaction with biological targets. The halogen atoms may enhance lipophilicity and alter electronic properties, potentially improving binding affinity to target proteins. A comparative analysis of similar compounds indicates that variations in halogen positioning and type can lead to significant differences in biological activity.

Case Studies

- EGFR Inhibition : In a study focusing on mutant-selective inhibitors for EGFR, compounds structurally related to DBFBA were synthesized and tested. These compounds exhibited varying degrees of inhibition against different mutant forms of EGFR, with some achieving low nanomolar IC50 values, indicating strong potential as therapeutic agents for NSCLC .

- Antiviral Efficacy : Research on related benzoic acid derivatives showed efficacy against HSV infections, particularly in immunocompromised patients where acyclovir resistance is common. These findings suggest that DBFBA may also possess similar antiviral properties worth exploring .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dibromo-2-fluorobenzoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination steps. A plausible route starts with a benzoic acid derivative, where bromination at positions 4 and 5 is achieved using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). Subsequent fluorination at position 2 can be performed via electrophilic aromatic substitution using fluorinating agents like Selectfluor®. For analogous compounds, nitrobenzene precursors have been reacted with carbanions to introduce fluorine and bromine substituents regioselectively .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : While no specific SDS is available for this compound, safety protocols for structurally similar brominated/fluorinated benzoic acids recommend:

- PPE : Gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources. Refer to general brominated acid handling guidelines from reputable SDS sources (e.g., Combi-Blocks’ protocols for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For unambiguous structural determination, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

- Compare solid-state (XRD) and solution-state (NMR) data to account for dynamic effects.

- Employ computational modeling (DFT calculations) to predict NMR chemical shifts or IR spectra.

- Iterative analysis, as suggested in qualitative research frameworks, helps reconcile discrepancies through repeated data collection and hypothesis testing .

Q. What mechanistic considerations govern the regioselective bromination and fluorination in synthesizing this compound?

- Methodological Answer :

- Bromination : Directed by electron-donating/withdrawing groups. For example, a meta-directing carboxylic acid group may influence bromine placement.

- Fluorination : Electrophilic fluorination agents (e.g., F-TEDA-BF₄) target electron-rich aromatic positions. Steric hindrance from adjacent bromine atoms may further direct fluorine substitution. Analogous synthetic routes for 2-chloro-4,5-difluorobenzoic acid highlight the role of nitro intermediates and carbanion reactions in regioselectivity .

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine atoms decrease ring electron density, potentially slowing electrophilic substitution but enhancing nucleophilic aromatic substitution.

- Acidity Modulation : The fluorine atom at position 2 increases the carboxylic acid’s acidity (pKa reduction), facilitating deprotonation in coupling reactions.

- Comparative studies on derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) suggest these electronic effects impact reaction pathways in drug discovery, such as antimalarial or neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。